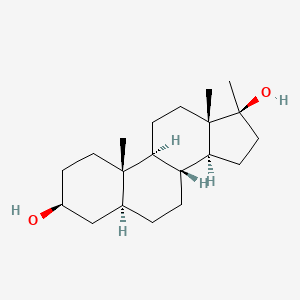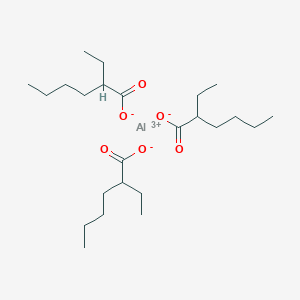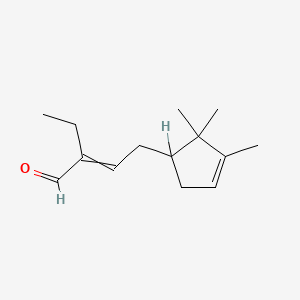
Desglugastrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desglugastrin is a synthetic peptide that functions as a gastric acid secretion stimulator. This compound is known for its ability to stimulate gastric acid secretion in a dose-dependent manner, making it a valuable compound in the study of gastrointestinal hormones and their effects on the exocrine pancreas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desglugastrin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers to remove protecting groups .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Desglugastrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer.
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products Formed:
Oxidized this compound: Formation of disulfide bonds.
Reduced this compound: Free thiol groups on cysteine residues.
Substituted this compound: Variants with altered amino acid sequences.
Scientific Research Applications
Desglugastrin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stimulating gastric acid secretion and its effects on pancreatic adenocarcinoma cell growth.
Medicine: Potential therapeutic applications in gastrointestinal disorders and cancer research.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Desglugastrin exerts its effects by binding to specific receptors on the surface of gastric parietal cells, leading to the activation of signaling pathways that stimulate gastric acid secretion. The molecular targets include the gastrin receptor and associated G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events, including the activation of adenylate cyclase, increased cyclic AMP levels, and the subsequent activation of protein kinase A (PKA). This results in the phosphorylation of target proteins that promote acid secretion .
Comparison with Similar Compounds
Desglugastrin is similar to other gastrointestinal hormones such as gastrin and cholecystokinin. it is unique in its specific structure and higher potency in stimulating gastric acid secretion. Similar compounds include:
Gastrin: A natural hormone that stimulates gastric acid secretion but has a broader range of biological activities.
Cholecystokinin: Another gastrointestinal hormone with overlapping functions but different receptor specificity.
Secretin: A hormone that stimulates the secretion of bicarbonate-rich pancreatic juice, contrasting with the acid-stimulating effects of this compound
This compound’s unique structure and specific receptor interactions make it a valuable tool in gastrointestinal research and potential therapeutic applications.
Properties
CAS No. |
51987-65-6 |
|---|---|
Molecular Formula |
C49H61N9O13 |
Molecular Weight |
984.1 g/mol |
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H61N9O13/c1-27(2)20-36(47(69)58-39(24-43(64)65)49(71)55-35(44(50)66)21-29-10-5-4-6-11-29)57-48(70)38(23-31-25-51-34-13-8-7-12-33(31)34)54-41(61)26-52-46(68)37(22-30-16-18-32(59)19-17-30)56-45(67)28(3)53-40(60)14-9-15-42(62)63/h4-8,10-13,16-19,25,27-28,35-39,51,59H,9,14-15,20-24,26H2,1-3H3,(H2,50,66)(H,52,68)(H,53,60)(H,54,61)(H,55,71)(H,56,67)(H,57,70)(H,58,69)(H,62,63)(H,64,65)/t28-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
BRUVESZIOCJLDB-GJPUTSFASA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)CCCC(=O)O |
sequence |
AYGWLDF |
Synonyms |
desglugastrin diagastrin glutaroyl-alanyl-tyrosyl-glycyl-tryptophyl-leucyl-aspartyl-phenylalaninamide N-(4-carboxy-1-oxybutyl)-Ala-Tyr-Gly-Trp-Leu-Asp-PheNH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)






![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)
